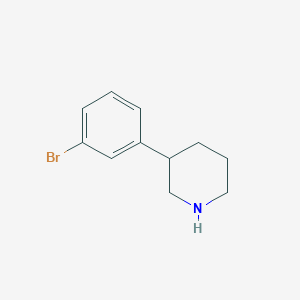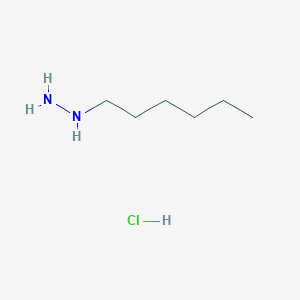
Hexylhydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexylhydrazine hydrochloride is an organic compound with the chemical formula C6H15N2Cl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a hexyl group. This compound is typically used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Hexylhydrazine hydrochloride can be synthesized through the reaction of hexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:
- The reaction mixture is stirred at a controlled temperature until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Hexylamine: is mixed with in a suitable solvent.
Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.
化学反应分析
Types of Reactions
Hexylhydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hexylhydrazones.
Reduction: It can be reduced to hexylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products Formed
Hexylhydrazones: Formed through oxidation reactions.
Hexylamine: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Hexylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of hexylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s hexyl group provides hydrophobic interactions, while the hydrazine moiety can form hydrogen bonds and coordinate with metal ions.
相似化合物的比较
Hexylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:
- Phenylhydrazine hydrochloride
- Methylhydrazine hydrochloride
- Ethylhydrazine hydrochloride
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain hydrazine derivatives. This longer chain can influence its solubility, reactivity, and interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis, biology, medicine, and industry.
属性
分子式 |
C6H17ClN2 |
|---|---|
分子量 |
152.66 g/mol |
IUPAC 名称 |
hexylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c1-2-3-4-5-6-8-7;/h8H,2-7H2,1H3;1H |
InChI 键 |
RRIJZRZUKBIERI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



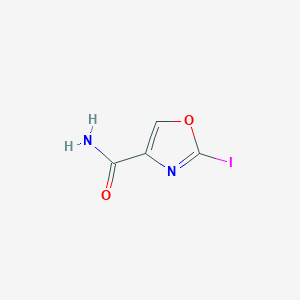

![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)
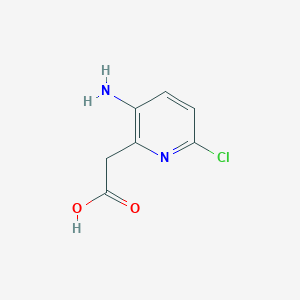
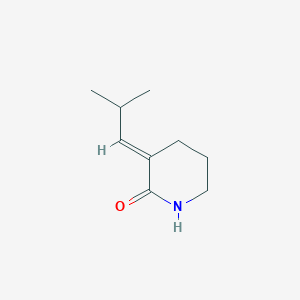

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)



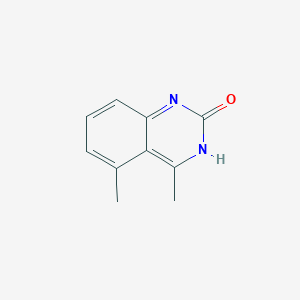
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
